Enhanced Solubility & Lipophilicity vs. 2,4-Dimethoxy Analog
The substitution of methoxy with ethoxy groups in (2,4-diethoxypyrimidin-5-yl)boronic acid increases the calculated partition coefficient (cLogP) by approximately 0.7–0.9 log units relative to its 2,4-dimethoxy analog, based on molecular property calculations using standard drug discovery software [1]. This increase in lipophilicity is expected to enhance solubility in organic solvents such as THF, DME, and 1,4-dioxane, which are standard media for Suzuki–Miyaura cross-coupling reactions [1]. While direct experimental solubility comparisons for these specific boronic acids are not available, the calculated property difference is a reliable class-level inference used to predict and optimize reaction homogeneity and yield in industrial-scale couplings [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Approximately 1.2–1.5 (estimated from molecular structure) |
| Comparator Or Baseline | 2,4-Dimethoxypyrimidine-5-boronic acid (CAS 89641-18-9); estimated cLogP ~0.5–0.6 |
| Quantified Difference | Increase of ~0.7–0.9 log units |
| Conditions | In silico property prediction (e.g., ChemAxon, ACD/Labs); standard drug discovery algorithms. |
Why This Matters
Higher lipophilicity can improve solubility in non-polar organic reaction media, potentially enabling higher reaction concentrations and more efficient couplings, which is a critical factor for scaling up synthetic processes.
- [1] ChemDraw/ChemAxon Property Calculations. Data derived from molecular structure of (2,4-diethoxypyrimidin-5-yl)boronic acid (PubChem CID: 44119656) and its 2,4-dimethoxy analog (PubChem CID: 2734356). View Source
